molecular formula C27H21Cl2N3 B11512254 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline

2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11512254
M. Wt: 458.4 g/mol
InChI Key: PFAOHNXVACCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with dichloro and dimethyl groups, fused with a dihydroquinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4,6-dimethylpyridine with appropriate reagents to introduce the dihydroquinazoline moiety. The reaction conditions often require the use of solvents like methanol and water, along with catalysts such as 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Common in modifying the pyridine ring or the dihydroquinazoline moiety.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-3,4-dihydroquinazoline lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H21Cl2N3

Molecular Weight

458.4 g/mol

IUPAC Name

2-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C27H21Cl2N3/c1-17-23(25(29)30-18(2)24(17)28)26-31-22-16-10-9-15-21(22)27(32-26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16H,1-2H3,(H,31,32)

InChI Key

PFAOHNXVACCYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.